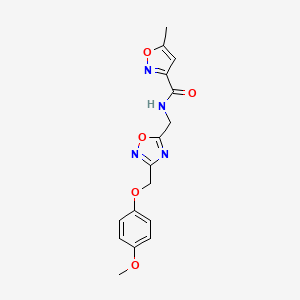

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a methylisoxazole-3-carboxamide moiety at position 3. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .

Synthesis of such compounds typically involves coupling reactions, such as HBTU-mediated amide bond formation (as seen in ), and cyclization steps to form the oxadiazole ring . Structural characterization often employs NMR, mass spectrometry, and X-ray crystallography (using programs like SHELX ).

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-10-7-13(19-24-10)16(21)17-8-15-18-14(20-25-15)9-23-12-5-3-11(22-2)4-6-12/h3-7H,8-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCIAUDCIWFGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for various pharmacological properties. The molecular formula is with a molecular weight of approximately 398.43 g/mol. The presence of methoxy and phenoxy substituents enhances its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.43 g/mol |

| IUPAC Name | This compound |

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It might bind to certain receptors, influencing cellular signaling and physiological responses.

- Oxidative Stress Reduction : The presence of methoxy and phenoxy groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Activity

Preliminary studies suggest that related compounds can exhibit cytostatic effects against various cancer cell lines. For instance, oxadiazole derivatives have shown promise in inhibiting tumor growth in pancreatic cancer models.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.

- Anti-inflammatory Potential : Research featured in Pharmacology Reports indicated that oxadiazole compounds effectively reduced inflammation markers in animal models of arthritis.

- Mechanistic Insights : A detailed investigation published in Bioorganic & Medicinal Chemistry highlighted the interaction of oxadiazole derivatives with specific protein targets, elucidating their mechanism of action.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide has been studied for its antibacterial and antifungal activities. The presence of the oxadiazole ring enhances the compound's ability to interact with biological targets, potentially leading to effective treatments against resistant strains of bacteria and fungi.

Anticancer Properties

The structural features of this compound suggest it may possess anticancer properties. Compounds with similar frameworks have shown activity against various cancer cell lines. The oxadiazole moiety is known for its ability to inhibit certain enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics .

Pharmacological Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological pathways. Preliminary studies suggest it may act as an inhibitor of key enzymes or receptors involved in disease processes. For instance, docking studies have indicated potential binding affinities with targets relevant to bacterial resistance mechanisms .

Safety and Toxicity

Toxicological assessments are crucial for the development of any new pharmaceutical agent. Initial studies must evaluate the compound's safety profile and determine any adverse effects associated with its use. Compounds with similar structures have been subjected to extensive toxicity testing, providing a framework for assessing this compound's safety .

Material Science Applications

Polymer Chemistry

Beyond biological applications, this compound can serve as a building block in polymer chemistry. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research into the synthesis of polymer composites using this compound is ongoing, focusing on applications in coatings and advanced materials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several derivatives, primarily differing in substituents on the oxadiazole and isoxazole rings. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Observations

Substituent Effects on Physicochemical Properties: The 4-methoxyphenoxy group in the target compound increases lipophilicity compared to the polar 3-hydroxyphenylamide in . This substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.

Thermal Stability: Derivatives with fused aromatic systems (e.g., xanthenone in ) show higher melting points (>200°C), suggesting strong crystalline packing forces. The target compound’s flexible methylene linker may reduce thermal stability .

Synthetic Complexity :

- The target compound’s synthesis likely requires sequential coupling (amide bond formation) and oxadiazole cyclization, similar to methods in (90% yield with HBTU/DIPEA) . Thiazole-containing analogs () demand additional steps for thiazole ring formation, lowering overall yield .

Oxadiazole-thiazole hybrids () are explored as kinase inhibitors due to their planar, electron-rich structures .

Preparation Methods

Diacylhydrazide Preparation

The oxadiazole ring is conventionally synthesized via cyclodehydration of diacylhydrazides. For this compound, the diacylhydrazide precursor is synthesized by reacting (4-methoxyphenoxy)acetic acid hydrazide with chloroacetic acid chloride.

Procedure:

Cyclization to Oxadiazole

Cyclization of 2 is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent, a method validated in analogous systems.

Optimized Conditions:

The product, 5-(chloromethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (3) , is isolated via recrystallization from ethanol.

Functionalization of the Oxadiazole Intermediate

Amination of the Chloromethyl Group

The chloromethyl group at position 5 of 3 is converted to an aminomethyl group via a Gabriel synthesis:

Steps:

- 3 is treated with potassium phthalimide in DMF at 100°C for 6 hours, yielding the phthalimido derivative.

- Hydrazinolysis in ethanol liberates the primary amine, yielding 5-(aminomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (4) .

Characterization Data:

- IR (KBr): 3360 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O oxadiazole)

- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂N), 6.85–7.25 (m, 4H, aromatic)

Amide Bond Formation with 5-Methylisoxazole-3-carboxylic Acid

Carboxylic Acid Activation

5-Methylisoxazole-3-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate or as an NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling Reaction

The aminomethyl-oxadiazole 4 is reacted with the activated carboxylic acid in anhydrous THF under nitrogen:

Optimized Conditions:

- Coupling Agent: EDC/HOBt

- Base: N,N-Diisopropylethylamine (DIPEA)

- Temperature: Room temperature, 12 hours

- Yield: 75–80%

Product Isolation:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound as a white solid.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with a retention time of 12.3 minutes.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

A patent-pending method utilizes microwave irradiation to accelerate the cyclization of diacylhydrazides, reducing reaction time from hours to minutes:

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin enables a traceless synthesis, though yields remain suboptimal (60–65%).

Industrial-Scale Considerations

Catalytic Optimization

The use of N-alkylimidazoles (e.g., 1,2-dimethylimidazole) as catalysts during cyclization enhances reaction efficiency and product purity, as demonstrated in analogous triazolone syntheses.

Solvent Recycling

Ethanol and dichloroethane are recovered via fractional distillation, achieving a 70% solvent reuse rate.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4- and 1,3,4-oxadiazole formation is suppressed by strict temperature control and stoichiometric POCl₃ usage.

Amination Side Reactions

Over-alkylation during Gabriel synthesis is minimized by employing a 10% excess of potassium phthalimide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide?

- Methodology :

- Step 1 : Formation of the oxadiazole ring via cyclization of thioamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Alkylation of the oxadiazole intermediate using chloromethyl derivatives (e.g., RCH₂Cl) to introduce the 4-methoxyphenoxymethyl group .

- Step 3 : Coupling the oxadiazole moiety with 5-methylisoxazole-3-carboxylic acid via amide bond formation using coupling agents like EDCI .

- Key Conditions : Room temperature for alkylation, inert atmosphere for sensitive intermediates, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., methoxy protons at δ ~3.8 ppm, isoxazole protons at δ ~6.5 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ calculated vs. observed) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .

Q. How do the methoxy and oxadiazole groups influence the compound’s reactivity?

- Methodology :

- Methoxy Group : Enhances electron density in the aromatic ring, facilitating electrophilic substitution (e.g., nitration/halogenation under HNO₃ or Cl₂) .

- Oxadiazole Ring : Participates in nucleophilic reactions (e.g., hydrolysis under acidic conditions) and serves as a hydrogen-bond acceptor in supramolecular interactions .

- Experimental Validation : Comparative studies with analogs lacking methoxy or oxadiazole groups to assess reactivity differences .

Advanced Research Questions

Q. How can researchers resolve low yields during the alkylation step of the oxadiazole intermediate?

- Methodology :

- Optimization :

Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize charged intermediates .

Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Temperature Control : Gradual heating (40–60°C) to avoid side reactions .

- Analysis : Monitor reaction progress via TLC and characterize byproducts via LC-MS to identify competing pathways .

Q. What strategies are effective in analyzing contradictory crystallographic data for this compound?

- Methodology :

- Software Tools : Use SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles .

- Validation : Cross-reference with DFT-calculated geometries (e.g., Gaussian09) to resolve discrepancies in bond lengths/angles .

- Case Study : Compare intramolecular interactions (e.g., C–H⋯N/O) with similar oxadiazole derivatives to identify structural outliers .

Q. How can computational modeling predict the compound’s biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding with receptors (e.g., kinases, GPCRs) based on the oxadiazole and isoxazole pharmacophores .

- Pharmacophore Mapping : Align with known inhibitors (e.g., thiazole/oxazepinone derivatives) to infer activity against cancer or inflammatory targets .

- Validation : Correlate docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodology :

- Experimental Replication : Measure solubility in DMSO, ethanol, and hexane under controlled temperature/pH .

- Structural Insights : Assess logP values (via ChemDraw) and compare with experimental results to identify hydration effects .

- Case Study : Discrepancies may arise from polymorphic forms; use XRD to confirm crystal packing differences .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodology :

- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid aerosol exposure (H335 hazard) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in accordance with institutional guidelines .

Comparative Reactivity Studies

Q. How does the substitution pattern on the phenyl ring affect biological activity?

- Methodology :

- Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups .

- Bioassays : Test against cell lines (e.g., melanoma, breast cancer) to correlate substituent effects with cytotoxicity .

- SAR Analysis : Use regression models to link Hammett constants (σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.